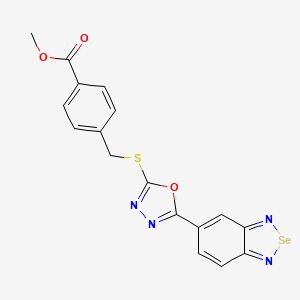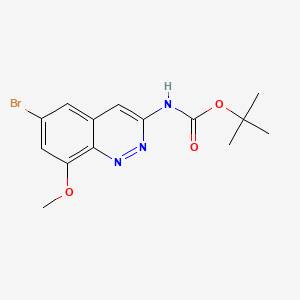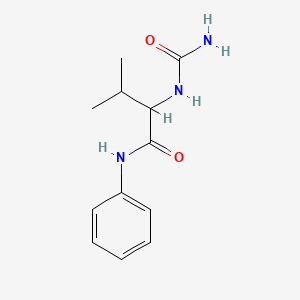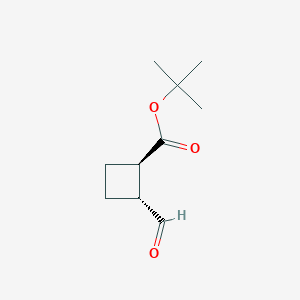
A|A Fibrillization modulator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A|A Fibrillization modulator 1 is a compound known for its ability to stabilize amyloid-beta monomers. Amyloid-beta peptides are associated with the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The compound plays a crucial role in modulating the fibrillization process of amyloid-beta peptides, thereby offering potential therapeutic benefits for neurodegenerative diseases .
Méthodes De Préparation
The preparation of A|A Fibrillization modulator 1 involves synthetic routes that include the use of various reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of selenadiazole-based inhibitors. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale synthesis and purification techniques.
Analyse Des Réactions Chimiques
A|A Fibrillization modulator 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different properties and activities. For example, the compound can form various selenadiazole-based derivatives that have been shown to modulate amyloid-beta fibrillization differently .
Applications De Recherche Scientifique
A|A Fibrillization modulator 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of amyloid-beta fibrillization and to develop new inhibitors for this process. In biology, the compound is used to investigate the role of amyloid-beta peptides in neurodegenerative diseases such as Alzheimer’s disease. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other amyloid-related disorders. Additionally, the compound has applications in the pharmaceutical industry, where it is used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
The mechanism of action of A|A Fibrillization modulator 1 involves its interaction with amyloid-beta peptides. The compound stabilizes amyloid-beta monomers, preventing them from aggregating into fibrils. This stabilization is achieved through the binding of the compound to specific sites on the amyloid-beta peptides, thereby inhibiting the formation of the characteristic cross-beta structure of amyloid fibrils. The molecular targets of this compound include the hydrophobic regions of amyloid-beta peptides, which are critical for fibril formation .
Comparaison Avec Des Composés Similaires
A|A Fibrillization modulator 1 is unique in its ability to stabilize amyloid-beta monomers and prevent fibrillization. Similar compounds include other amyloid-beta fibrillization inhibitors, such as anthocyanidins and various small molecules that modulate amyloid aggregation. For example, anthocyanidins like cyanidin and aurantinidin have been shown to disrupt amyloid-beta protofibrils through different mechanisms . Other similar compounds include selenadiazole-based inhibitors, which also modulate amyloid-beta fibrillization but may have different binding affinities and specificities .
Propriétés
Formule moléculaire |
C17H12N4O3SSe |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
methyl 4-[[5-(2,1,3-benzoselenadiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C17H12N4O3SSe/c1-23-16(22)11-4-2-10(3-5-11)9-25-17-19-18-15(24-17)12-6-7-13-14(8-12)21-26-20-13/h2-8H,9H2,1H3 |
Clé InChI |
QBQUSTMQMBODRN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=N[Se]N=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)





![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)


![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)

